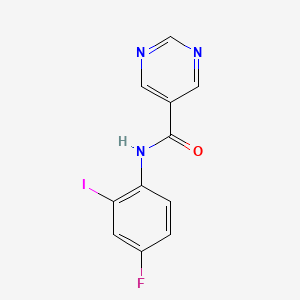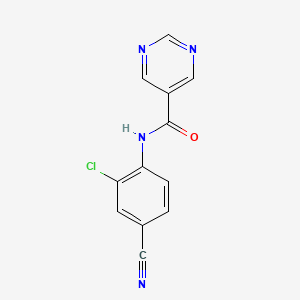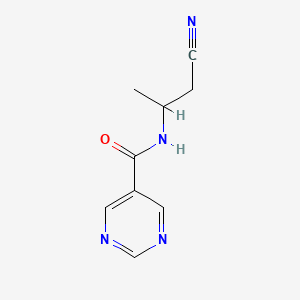![molecular formula C14H18BrNO3 B6631902 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as Boc-protected 3-hydroxymethyl-2-bromo-benzamide and has been synthesized for various applications in the field of medicinal chemistry. In
Mécanisme D'action
The mechanism of action of 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide in lab experiments is its high purity and availability. This compound can be synthesized in large quantities with high yield and purity, making it readily available for scientific research. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Orientations Futures
There are many future directions for the use of 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide in scientific research. One potential direction is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, this compound could be used as a starting material for the synthesis of new antibiotics to combat bacterial infections.
Conclusion:
In conclusion, 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide is a compound with unique pharmacological properties that has been widely used in scientific research. Its high yield and purity make it readily available for various applications in medicinal chemistry. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide involves the condensation of 3-hydroxymethyl-2-bromo-benzamide with 4-(hydroxymethyl)oxan-4-ol in the presence of a base such as triethylamine. The resulting compound is then protected with a Boc group to give the final product. The synthesis method of this compound has been optimized for high yield and purity, making it readily available for scientific research.
Applications De Recherche Scientifique
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide has been widely used in medicinal chemistry research for its potential as a pharmacological agent. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been used as a starting material for the synthesis of various analogs, which have shown promising results in preclinical studies.
Propriétés
IUPAC Name |
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-10-3-2-4-11(12(10)15)13(18)16-14(9-17)5-7-19-8-6-14/h2-4,17H,5-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOLUBAUXGVECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2(CCOCC2)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)

![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)
![5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6631910.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B6631917.png)